Cas no 1092308-05-8 (5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol)

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxadiazole-2(3H)-thione, 5-(3-methyl-2-thienyl)-

- 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol

- 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol

-

- インチ: 1S/C7H6N2OS2/c1-4-2-3-12-5(4)6-8-9-7(11)10-6/h2-3H,1H3,(H,9,11)

- InChIKey: JFVPDKXAJAGNTR-UHFFFAOYSA-N

- ほほえんだ: O1C(C2SC=CC=2C)=NNC1=S

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70789-0.5g |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| Enamine | EN300-70789-2.5g |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 95.0% | 2.5g |

$726.0 | 2025-02-20 | |

| Enamine | EN300-70789-10.0g |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 95.0% | 10.0g |

$1593.0 | 2025-02-20 | |

| Aaron | AR01ABXJ-100mg |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 98% | 100mg |

$160.00 | 2023-12-16 | |

| A2B Chem LLC | AV60539-10g |

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 98% | 10g |

$1712.00 | 2024-04-20 | |

| A2B Chem LLC | AV60539-500mg |

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 98% | 500mg |

$321.00 | 2024-04-20 | |

| Aaron | AR01ABXJ-5g |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 98% | 5g |

$1504.00 | 2023-12-16 | |

| 1PlusChem | 1P01ABP7-1g |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 95% | 1g |

$448.00 | 2025-03-19 | |

| A2B Chem LLC | AV60539-50mg |

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 98% | 50mg |

$105.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329337-250mg |

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol |

1092308-05-8 | 95% | 250mg |

¥3578.00 | 2024-08-09 |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiolに関する追加情報

Introduction to 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS No. 1092308-05-8)

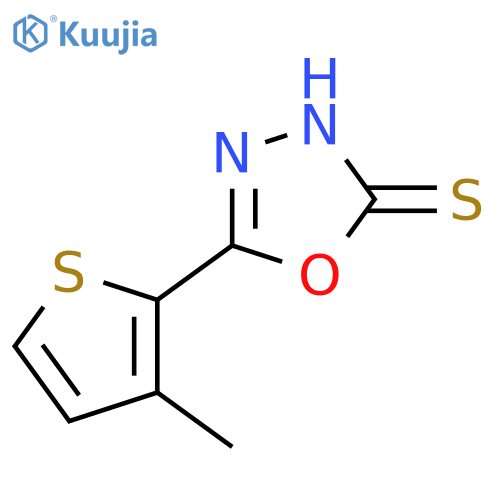

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS No. 1092308-05-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of this molecule, particularly the presence of a thiophene ring and a thiol group, contribute to its intriguing properties and potential therapeutic uses.

The chemical structure of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol consists of a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom, fused with a thiophene ring substituted with a methyl group. The thiol group (-SH) attached to the oxadiazole ring adds reactivity and potential for forming disulfide bonds, which can be crucial in various biological processes. This combination of functional groups makes the compound a valuable candidate for exploring new therapeutic targets.

In recent years, significant research has been conducted to investigate the biological activities and potential applications of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol has also been explored for its antioxidant activity. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Research has shown that this compound can scavenge free radicals and protect cells from oxidative damage. A study published in the Bioorganic & Medicinal Chemistry Letters reported that 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol significantly reduced lipid peroxidation in neuronal cells exposed to hydrogen peroxide.

The potential therapeutic applications of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol extend to other areas as well. For example, preliminary studies have indicated that this compound may have antitumor activity. A study published in the Cancer Letters found that 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. These findings suggest that further investigation into its anticancer properties is warranted.

In addition to its biological activities, the synthetic accessibility of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through various methods involving condensation reactions between thiols and nitriles or amides. A recent synthetic route published in the Tetrahedron Letters described an efficient one-pot synthesis using microwave-assisted conditions, which significantly reduced reaction time and improved yield.

The structural versatility of 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol also allows for easy modification through functional group manipulation. This flexibility enables researchers to explore a wide range of derivatives with enhanced or modified biological activities. For instance, substituting different groups on the thiophene ring or modifying the oxadiazole core can lead to compounds with improved pharmacokinetic properties or higher selectivity towards specific targets.

In conclusion, 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS No. 1092308-05--8) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a valuable candidate for treating inflammatory diseases and conditions associated with oxidative stress. Additionally, its synthetic accessibility and structural flexibility provide opportunities for further optimization and development into novel therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this intriguing molecule.

1092308-05-8 (5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol) 関連製品

- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)

- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)

- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)

- 1217838-71-5(Biopterin-d3)

- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)

- 104065-95-4(2-(2-Methylpropoxy)aniline)

- 1111110-44-1(2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)

- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)

- 82020-50-6(2-chloro-6-methoxybenzene-1-sulfonamide)

- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)